molecular formula C20H18N4OS2 B4007034 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE

2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE

Cat. No.: B4007034
M. Wt: 394.5 g/mol
InChI Key: VVKQQMZGRPBCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of hybrid heterocyclic molecules incorporating both benzimidazole and thiazole moieties. The structure features a benzimidazole core linked via a sulfanyl group to a butanamide chain terminating in a 4-phenylthiazole group. Characterization methods for similar compounds include spectroscopic techniques (NMR, IR) and X-ray crystallography, often facilitated by software like SHELX and WinGX for structural refinement .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-2-17(27-20-21-14-10-6-7-11-15(14)22-20)18(25)24-19-23-16(12-26-19)13-8-4-3-5-9-13/h3-12,17H,2H2,1H3,(H,21,22)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKQQMZGRPBCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(1H-1,3-benzimidazol-2-ylsulfanyl)-N~1~-(4-phenyl-1,3-thiazol-2-yl)butanamide and related derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Activity (if reported) Reference
This compound C₂₀H₁₇N₅OS₂ 423.51 Benzimidazole-thiazole hybrid, sulfanyl linker Not explicitly reported (inferred potential)
N1-(4-Phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide C₂₀H₂₂N₂OS 338.47 Adamantane-carboxamide, thiazole moiety Not reported
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Variable ~300–400 Thiazole-oxadiazole hybrid Cytotoxic (in vitro)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₅NO₂ 205.25 Benzamide with N,O-bidentate directing group Metal-catalyzed C–H bond functionalization

Key Observations:

Structural Diversity :

  • The target compound’s benzimidazole-thiazole hybrid structure distinguishes it from adamantane-carboxamide derivatives (e.g., ) and simpler benzamides (e.g., ). Its sulfanyl linker may enhance conformational flexibility compared to rigid adamantane-based analogs.
  • Thiazole-oxadiazole hybrids (e.g., ) share the thiazole moiety but lack benzimidazole, suggesting divergent pharmacological profiles.

Physicochemical Properties :

  • The molar mass of the target compound (~423.51 g/mol) is higher than adamantane-carboxamide derivatives (~338.47 g/mol) due to the benzimidazole and extended butanamide chain.
  • Hybrids with oxadiazole groups exhibit comparable molar masses (~300–400 g/mol), indicating similar bioavailability challenges .

Biological Relevance: While cytotoxic activity is reported for thiazole-oxadiazole hybrids , the target compound’s activity remains uncharacterized in the provided evidence. The N,O-bidentate directing group in simpler benzamides (e.g., ) highlights the role of functional groups in modulating reactivity, a feature absent in the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(4-PHENYL-1,3-THIAZOL-2-YL)BUTANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.